molecular formula C18H20Cl2N2O6S2 B12189775 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine

1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine

Cat. No.: B12189775
M. Wt: 495.4 g/mol
InChI Key: NRXSNEIYTNVPQL-UHFFFAOYSA-N
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Description

1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperazine core substituted with two 4-chloro-3-methoxybenzenesulfonyl groups, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine typically involves the reaction of piperazine with 4-chloro-3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products

    Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Hydrolysis: Formation of sulfonic acids.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, its structural features allow it to interact with cellular membranes, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)piperazine is unique due to the presence of both chloro and methoxy groups on the benzenesulfonyl moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C18H20Cl2N2O6S2

Molecular Weight

495.4 g/mol

IUPAC Name

1,4-bis[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine

InChI

InChI=1S/C18H20Cl2N2O6S2/c1-27-17-11-13(3-5-15(17)19)29(23,24)21-7-9-22(10-8-21)30(25,26)14-4-6-16(20)18(12-14)28-2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

NRXSNEIYTNVPQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC)Cl

Origin of Product

United States

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